molecular formula C12H15NO B2372814 5-(2-Methylphenyl)piperidin-2-one CAS No. 41216-04-0

5-(2-Methylphenyl)piperidin-2-one

Cat. No.: B2372814
CAS No.: 41216-04-0
M. Wt: 189.258
InChI Key: YIIVRXWZYPONEV-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)piperidin-2-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Another method includes the use of palladium and rhodium hydrogenation to achieve the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Methylphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-one: A simpler analog without the methylphenyl group.

    2-Methylpiperidin-2-one: Similar structure but with a different substitution pattern.

    2-Phenylpiperidin-2-one: Contains a phenyl group instead of a methylphenyl group.

Uniqueness

5-(2-Methylphenyl)piperidin-2-one is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can lead to different pharmacological properties compared to its analogs .

Properties

IUPAC Name

5-(2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIVRXWZYPONEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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